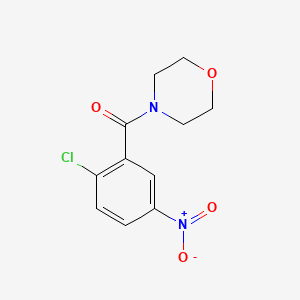

4-(2-Chloro-5-nitrobenzoyl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Chloro-5-nitrobenzoyl)morpholine is a chemical compound with the molecular formula C11H11ClN2O4 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 4-nitrobenzoyl chloride was reacted with morpholine in dichloromethane at 0°C, and the reaction mixture was warmed to ambient temperature over 20 hours. The crude material was then subjected to catalytic reduction to afford the desired aniline derivative .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered morpholine ring attached to a benzoyl group with nitro and chloro substituents . The average mass of the molecule is 270.669 Da .科学的研究の応用

Synthesis and Crystal Structure

4-Chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative incorporating morpholine moiety, shows potential in synthesis and crystal structure analysis. Its crystalline properties were detailed, revealing specific dihedral angles and molecular dimensions, suggesting applications in materials science and structural chemistry (Duan et al., 2014).

Molecular Docking and Antimicrobial Activity

The precursor compound 3-fluoro-4-morpholinoaniline, closely related to 4-(2-Chloro-5-nitrobenzoyl)morpholine, was used in the synthesis of sulfonamides and carbamates. These compounds showed potent antimicrobial activity and promising binding affinities in molecular docking studies, highlighting their potential in antimicrobial research (Janakiramudu et al., 2017).

Nonlinear Optical Materials

Morpholinium 2-chloro-4-nitrobenzoate, closely related to this compound, has been studied for its nonlinear optical (NLO) properties. It has potential as a phase-matchable NLO crystal, useful in optical applications and device fabrication (Karthick et al., 2018).

Anticancer Activity

Quinazoline derivatives containing a morpholine moiety demonstrated anticancer activity. They were cytotoxic to human tumor cell lines, suggesting a role in developing new anticancer drugs (Ovádeková et al., 2005).

Antibacterial and Antimycotic Activities

Reactions of morpholine with chloronitro-substituted benzofurazanes produced compounds with high antibacterial and antimycotic activities. These findings are significant for the development of new antimicrobial agents (Galkina et al., 2017).

Chemical Synthesis Optimization

Continuous synthesis of ortho-4-(2-fluoro-4-nitrophenyl)morpholine in microreactors highlighted the optimization of synthesis processes for this compound, demonstrating its significance in the pharmaceutical industry, particularly in synthesizing Linezolid (Pereira et al., 2021).

作用機序

Target of Action

Morpholine derivatives have been reported to inhibit kv15 channels , which play a crucial role in the repolarization of the action potential in atrial myocytes and contribute to the control of heart rhythm.

Mode of Action

Based on the structure of the compound, it can be hypothesized that the nitro group might undergo a reduction reaction, while the chloro group might participate in nucleophilic substitution reactions .

Biochemical Pathways

Similar compounds, such as 2-chloro-4-nitrophenol, have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacterial strains .

Pharmacokinetics

Given its molecular weight of 27067 , it can be hypothesized that it might have good oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

特性

IUPAC Name |

(2-chloro-5-nitrophenyl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O4/c12-10-2-1-8(14(16)17)7-9(10)11(15)13-3-5-18-6-4-13/h1-2,7H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAOBRKSOXRWLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2353919.png)

![1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide](/img/structure/B2353920.png)

![7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2353921.png)

![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2353923.png)

![4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2353930.png)

![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2353932.png)

![1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B2353933.png)

![N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide](/img/structure/B2353936.png)

![2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2353937.png)

![6-Benzyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2353938.png)

![1-[2-(Benzotriazol-1-yl)ethyl]benzotriazole](/img/structure/B2353942.png)